methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
Methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic tetrahydroisoquinoline derivative characterized by a methyl ester group at the 2-position and a 2-chlorobenzamido substituent at the 7-position of the isoquinoline core. The compound’s structure combines a rigid tetrahydroisoquinoline scaffold with a lipophilic 2-chlorophenyl moiety, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
methyl 7-[(2-chlorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-18(23)21-9-8-12-6-7-14(10-13(12)11-21)20-17(22)15-4-2-3-5-16(15)19/h2-7,10H,8-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBYJNXNGCFQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorobenzamido Group: The chlorobenzamido group is introduced via an amide coupling reaction. This involves the reaction of 2-chlorobenzoic acid with the isoquinoline derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-chlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is primarily studied for its biological activity as a potential drug candidate. Its structure features a tetrahydroisoquinoline core, which is known for various pharmacological effects.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, tetrahydroisoquinolines have been shown to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This compound may possess similar mechanisms of action due to its structural analogies with known antitumor agents .
Neuroprotective Effects
The tetrahydroisoquinoline scaffold has been linked to neuroprotective effects in various models of neurodegenerative diseases. Compounds derived from this scaffold can modulate neurotransmitter systems and exhibit antioxidant properties. This compound could potentially be explored for its neuroprotective capabilities in conditions like Alzheimer’s disease or Parkinson’s disease .
Pharmacological Research
Pharmacological studies are essential to determine the therapeutic potential and safety profile of this compound.
Toxicological Studies
Toxicological assessments are crucial for any new drug candidate. Evaluating the safety profile through in vitro and in vivo studies will provide insights into the compound's potential side effects and therapeutic window. These studies will help establish the appropriate dosage and administration routes for clinical applications .
Industrial Applications
Beyond medicinal uses, this compound may have applications in other industries.
Chemical Synthesis
The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its derivatives can be utilized to create more complex molecules that may have diverse applications in pharmaceuticals and agrochemicals .
Material Science
Research into the material properties of tetrahydroisoquinoline derivatives suggests potential applications in developing new materials or coatings with specific chemical properties. The incorporation of such compounds could enhance the performance characteristics of materials used in various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chlorobenzamido group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death in cancer cells.
Comparison with Similar Compounds
Structural Analogues in the Tetrahydroisoquinoline Family
Key structural analogs are compared based on substituent variations at the 6- and 7-positions, synthesis yields, and spectroscopic properties.
Key Observations:
Substituent Effects on Synthesis :
- Alkoxy substituents (e.g., propoxy in 8c) yield lower synthetic efficiency (20–27%) compared to heterocyclic groups like oxazolylmethoxy (12b, 76%) . This suggests that steric hindrance or electronic effects from the 2-chlorobenzamido group in the target compound may pose synthetic challenges.
- tert-Butyl protecting groups (e.g., in 12b and 22/23) are commonly used to stabilize intermediates during hydrogenation or coupling reactions .
Spectroscopic Signatures :
- The tert-butyl group in analogs consistently appears as a singlet at δ 1.49–1.51 .
- Aromatic protons in chlorophenyl-containing compounds (e.g., methylclonazepam in ) resonate near δ 8.0–8.2, aligning with predicted signals for the target compound’s 2-chlorobenzamido group .
Pharmacological Implications :
- Tetrazol-5-yl and oxazolyl substituents (e.g., 12b) are associated with enhanced metabolic stability and receptor-binding affinity in related compounds . The 2-chlorobenzamido group in the target compound may similarly improve lipophilicity and target engagement.
Functional Group Variations and Bioactivity
- Alkoxy vs. In contrast, the amido group in the target compound may enhance solubility via hydrogen bonding while retaining lipophilicity from the chlorophenyl moiety.
- Heterocyclic Additions : Compounds like 12b (oxazolylmethoxy) and 22/23 (tetrazolyl) demonstrate the importance of heterocycles in modulating electronic properties and bioactivity. The absence of such groups in the target compound suggests a divergent mechanism of action .
Biological Activity
Methyl 7-(2-chlorobenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound belonging to the tetrahydroisoquinoline class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C18H17ClN2O3
- Molecular Weight : 344.79 g/mol
- CAS Number : 716514
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
-
Anticancer Activity :
- Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. This compound has shown efficacy against several cancer cell lines.
- A study demonstrated that this compound inhibits cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis through the mitochondrial pathway .
-
Neuroprotective Effects :
- The compound has been reported to possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues.
- A specific study highlighted that administration of the compound improved cognitive function in mice subjected to induced neurotoxicity .
- Antimicrobial Activity :
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential leading to programmed cell death in cancer cells.
- Antioxidant Activity : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cancer metabolism and microbial growth.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines:
- Objective : To evaluate the anticancer potential of this compound.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours. Flow cytometry analysis confirmed increased apoptotic cells compared to controls.
Case Study 2: Neuroprotective Effects
In a neurotoxicity model:
- Objective : To assess the neuroprotective effects of the compound on cognitive decline.
- Methodology : Mice received daily doses for two weeks prior to neurotoxic exposure.
- Results : Treated mice exhibited improved performance in memory tasks and reduced levels of oxidative stress markers compared to untreated groups.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
